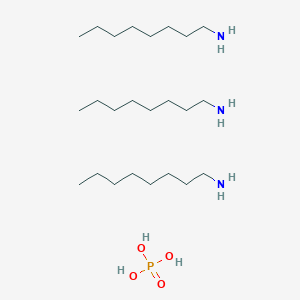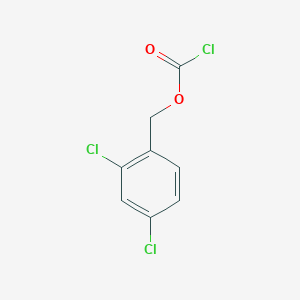![molecular formula C21H19NOS B14668036 Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- CAS No. 51643-94-8](/img/structure/B14668036.png)
Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This particular compound is characterized by the presence of a phenyl group and a phenylmethylthio group attached to the nitrogen atom of the amide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- typically involves the reaction of benzamide with phenylmethylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Common solvents used are dichloromethane or toluene.
Catalyst: Lewis acids such as aluminum chloride or boron trifluoride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the reactivity of the starting materials.
Industrial Production Methods
On an industrial scale, the production of Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to minimize by-products and maximize the efficiency of the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions can replace the phenylmethylthio group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The phenylmethylthio group plays a crucial role in enhancing the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Phenylbenzamide: Similar structure but lacks the phenylmethylthio group.
N-Methyl-N-phenylbenzamide: Contains a methyl group instead of the phenylmethylthio group.
Uniqueness
Benzamide, N-[phenyl[(phenylmethyl)thio]methyl]- is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
51643-94-8 |
|---|---|
Formule moléculaire |
C21H19NOS |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-[benzylsulfanyl(phenyl)methyl]benzamide |
InChI |
InChI=1S/C21H19NOS/c23-20(18-12-6-2-7-13-18)22-21(19-14-8-3-9-15-19)24-16-17-10-4-1-5-11-17/h1-15,21H,16H2,(H,22,23) |
Clé InChI |
YXPDOMWICGRYFT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CSC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



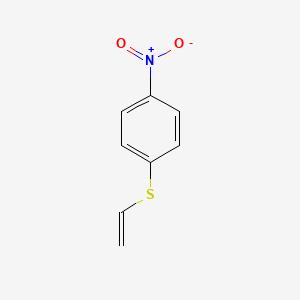
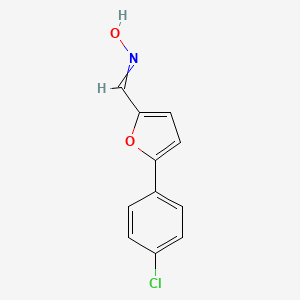
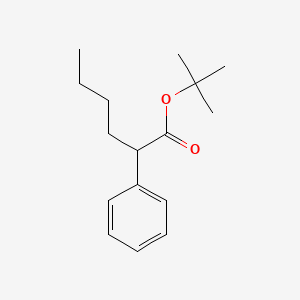
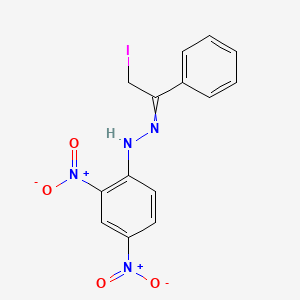

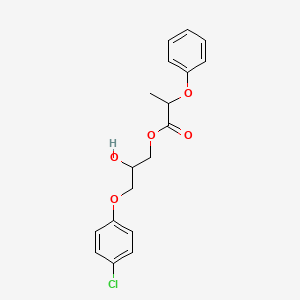

![2,2'-{[3-(Octadecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14668013.png)



